molecular formula C7H5FO B13569846 4-(18F)fluorobenzaldehyde CAS No. 115109-21-2

4-(18F)fluorobenzaldehyde

Cat. No.: B13569846
CAS No.: 115109-21-2
M. Wt: 123.11 g/mol
InChI Key: UOQXIWFBQSVDPP-COJKEBBMSA-N
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Description

4-(18F)fluorobenzaldehyde is a radiolabeled compound used primarily in positron emission tomography (PET) imaging. The compound is characterized by the presence of a fluorine-18 isotope, which is a positron-emitting radionuclide. This makes it particularly valuable in medical imaging and diagnostic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(18F)fluorobenzaldehyde typically involves the nucleophilic substitution of a suitable precursor, such as 4-trimethylammoniumbenzaldehyde triflate, with fluorine-18. The reaction is carried out in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures. The resulting product is then purified using solid-phase extraction techniques .

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be automated using commercial synthesizers like the TRACERlab FX(F-N) module. This allows for the efficient and reproducible production of the compound with high radiochemical yields and purity .

Chemical Reactions Analysis

Types of Reactions: 4-(18F)fluorobenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-(18F)fluorobenzaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action of 4-(18F)fluorobenzaldehyde in PET imaging involves its incorporation into biomolecules that target specific tissues or cellular processes. Once administered, the compound emits positrons, which interact with electrons in the body to produce gamma rays. These gamma rays are detected by the PET scanner, providing detailed images of the target area .

Comparison with Similar Compounds

    4-fluorobenzaldehyde: Lacks the radiolabel and is used in organic synthesis.

    4-(18F)fluorobenzoic acid: An oxidized form of 4-(18F)fluorobenzaldehyde used in similar imaging applications.

    4-(18F)fluorobenzyl alcohol: A reduced form used in different labeling strategies.

Uniqueness: this compound is unique due to its radiolabel, which allows for its use in non-invasive imaging techniques like PET. This sets it apart from non-radiolabeled analogs, making it invaluable in medical diagnostics and research .

Biological Activity

4-(18F)fluorobenzaldehyde is a radiolabeled compound that has garnered attention in the field of nuclear medicine, particularly for its applications in positron emission tomography (PET) imaging. The biological activity of this compound is crucial for its efficacy in various diagnostic and therapeutic applications. This article reviews the synthesis, biological evaluations, and case studies related to this compound, highlighting its potential and limitations.

Synthesis

The synthesis of this compound typically involves the fluorination of benzaldehyde derivatives using fluorine-18. Various methods have been reported, including:

  • Direct Nucleophilic Substitution : This method involves the reaction of 4-nitrobenzaldehyde with [18F]fluoride ions to yield this compound with moderate yields (approximately 30-40%) .
  • Oxime Formation : The compound can react with hydroxylamines to form stable oxime derivatives, which are useful for further conjugation with peptides and proteins .

Table 1: Summary of Synthesis Methods

MethodYield (%)Notes
Direct Nucleophilic Substitution30-40Moderate yields; requires purification
Oxime Formation~24Fast reaction; suitable for conjugation

Biological Activity

The biological activity of this compound has been evaluated in various studies, focusing on its interaction with biological targets and its application in imaging.

In Vitro Studies

In vitro studies have shown that this compound exhibits significant binding affinity towards certain receptors. For instance, it has been used to label peptides that target integrin receptors, demonstrating substantial uptake in tumor models . The specific activity of these labeled compounds often exceeds 100 TBq/mmol, indicating their potential for high-resolution imaging.

In Vivo Studies

In vivo biodistribution studies have revealed that compounds derived from this compound show varying levels of uptake in different tissues. For example:

  • RGD Peptides : When labeled with this compound, RGD peptides exhibited tumor-to-organ ratios that were favorable for imaging applications, with uptake values reaching up to 21.8 %ID/g in tumor tissues .
  • Acetylcholinesterase Studies : Despite showing potent in vitro activity, the derived radioligands demonstrated nonspecific distribution in brain regions during acetylcholinesterase studies, suggesting limitations for certain applications .

Case Studies

Several case studies have illustrated the practical applications of this compound in clinical settings:

  • Tumor Imaging : A study involving RGD peptide analogs labeled with this compound demonstrated effective tumor targeting in murine models, providing insights into tumor microenvironments and aiding in personalized medicine approaches .
  • Therapeutic Monitoring : The use of this compound-labeled compounds has been explored for monitoring therapeutic responses in cancer treatments, showcasing its utility beyond mere diagnostic imaging .

Properties

CAS No.

115109-21-2

Molecular Formula

C7H5FO

Molecular Weight

123.11 g/mol

IUPAC Name

4-(18F)fluoranylbenzaldehyde

InChI

InChI=1S/C7H5FO/c8-7-3-1-6(5-9)2-4-7/h1-5H/i8-1

InChI Key

UOQXIWFBQSVDPP-COJKEBBMSA-N

Isomeric SMILES

C1=CC(=CC=C1C=O)[18F]

Canonical SMILES

C1=CC(=CC=C1C=O)F

Origin of Product

United States

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